Sulfamoyl fluoride, 98%

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

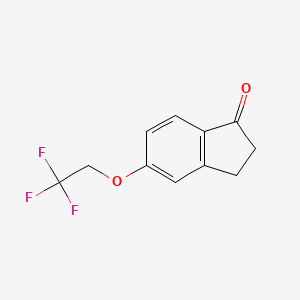

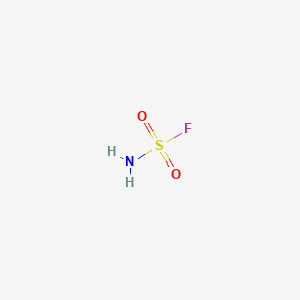

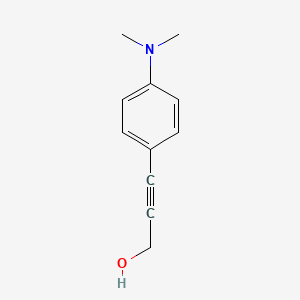

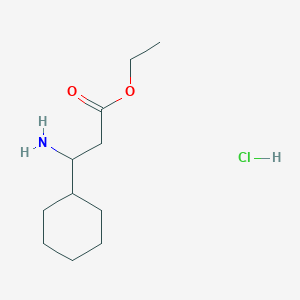

Sulfamoyl fluoride is an organic compound with the chemical formula F−SO2−N(−R1)−R2 . Its derivatives are known as sulfamoyl fluorides . They are widely used in chemical biology, medicinal chemistry, and agrochemistry .

Synthesis Analysis

Sulfamoyl fluorides can be synthesized by treating secondary amines with sulfuryl fluoride (SO2F2) or sulfuryl chloride fluoride (SO2ClF) . They can also be made from sulfamoyl chlorides, by reacting with a substance that can supply the fluoride ion, such as NaF, KF, HF, or SbF3 . Sulfonamides can undergo a Hofmann rearrangement when treated with a difluoro-λ3-bromane to yield a singly substituted N-sulfamoyl fluoride .Molecular Structure Analysis

The molecular structure of sulfamoyl fluoride is F−SO2−N(−R1)−R2 . The molecular formula is HFNOS and the average mass is 99.085 Da .Chemical Reactions Analysis

Sulfamoyl fluorides can undergo a selective sulfur fluoride exchange (SuFEx) reaction with various amines . This reaction takes place at the −NH2 groups of nucleobases, and the resulting nucleosides are equipped with a sulfamoyl fluoride moiety .Physical And Chemical Properties Analysis

The physical and chemical properties of sulfamoyl fluoride vary depending on the specific compound . The molecular formula is HFNOS and the average mass is 99.085 Da .Wirkmechanismus

Target of Action:

Sulfamoyl fluoride belongs to the class of sulfonyl fluorides, which feature a sulfur–fluorine bond. These compounds have a century of history, with the first sulfonyl fluoride synthesized in 1921 . The primary targets of sulfamoyl fluoride are often enzymes and proteins involved in various biological processes.

Mode of Action:

The interaction of sulfamoyl fluoride with its targets typically involves nucleophilic attack at the fluorine center. This results in the formation of a sulfonyl radical or the extrusion of SO₂ . The balance of reactivity and stability makes sulfonyl fluorides attractive for medicinal chemists and chemical biologists. Notably, they resist hydrolysis under physiological conditions.

Biochemical Pathways:

Sulfamoyl fluoride affects several biochemical pathways. For instance:

- Protein–Protein Interactions : Sulfamoyl fluoride-based probes can map protein–protein interactions and identify enzyme substrates .

Pharmacokinetics:

- Absorption : Sulfamoyl fluoride can be made from sulfamoyl chlorides by reacting with fluoride sources (e.g., NaF, KF, HF, or SbF₃) .

Result of Action:

- Antibacterial Effects : Early reports highlighted the bactericidal effects of sulfonyl fluoride-substituted benzoic acids against bacteria like Bacillus subtilis and lactic acid bacteria .

Action Environment:

Environmental factors, such as pH, temperature, and solvent, can influence the efficacy and stability of sulfamoyl fluoride. Understanding these conditions is crucial for optimizing its use.

: Sulfonyl fluorides as targets and substrates in the development of new synthetic methods : Sulfamoyl fluoride - Wikipedia : Sulfonyl fluorides as privileged warheads in chemical biology : Advances in the construction of diverse SuFEx linkers

Vorteile Und Einschränkungen Für Laborexperimente

The main advantage of Sulfamoyl fluoride, 98% is its non-toxicity, which makes it safe for use in laboratory experiments. Additionally, Sulfamoyl fluoride, 98% is relatively inexpensive and easy to obtain. However, Sulfamoyl fluoride, 98% is not very soluble in water, which can limit its use in certain experiments.

Zukünftige Richtungen

The use of Sulfamoyl fluoride, 98% in the synthesis of organic compounds and the analysis of biological samples is likely to continue to be an important area of research. Additionally, Sulfamoyl fluoride, 98% may have potential applications in the synthesis of novel materials and in the development of new analytical techniques. Furthermore, research into the mechanism of action of Sulfamoyl fluoride, 98% may lead to new and improved synthetic methods. Finally, further studies may be conducted to explore the potential uses of Sulfamoyl fluoride, 98% in other areas, such as drug development and biotechnology.

Synthesemethoden

Sulfamoyl fluoride, 98% is synthesized through a two-step reaction which involves the reaction of sulfuric acid with sodium fluoride and the subsequent reaction of the resulting sodium sulfate with hydrofluoric acid. The reaction is carried out in an anhydrous environment to prevent the formation of hydrated sulfate. The reaction is generally conducted at temperatures between 70-80°C and is complete within a few hours.

Wissenschaftliche Forschungsanwendungen

Sulfamoyl fluoride, 98% is widely used in scientific research due to its ability to act as a reagent in the synthesis of organic compounds. It is often used as a catalyst in the synthesis of a variety of compounds, including heterocyclic compounds, dyes, and pharmaceuticals. Additionally, Sulfamoyl fluoride, 98% has been used as a reagent for the analysis of biological samples. It is commonly used to detect the presence of proteins, carbohydrates, and other molecules in a sample.

Eigenschaften

IUPAC Name |

sulfamoyl fluoride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/FH2NO2S/c1-5(2,3)4/h(H2,2,3,4) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USPTVMVRNZEXCP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

NS(=O)(=O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

FH2NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40593022 |

Source

|

| Record name | Sulfamyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40593022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

99.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

14986-54-0 |

Source

|

| Record name | Sulfamyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40593022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[3,3,3-Trifluoro-2-(trifluoromethyl)propen-1-yl]chlorobenzene](/img/structure/B6320133.png)

![1,2,3,4,5-Pentafluoro-6-[3-(triethoxysilyl)propyl]-benzene, 95%](/img/structure/B6320146.png)

![2,3-Bis[(N-4-fluorophenyl)imino]butane-nickel(II)-dibromide](/img/structure/B6320198.png)